3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC15838388
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N2O |
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Molecular Weight | 166.22 g/mol |
IUPAC Name | 3-(1-aminoethyl)-5,6-dimethyl-1H-pyridin-2-one |
Standard InChI | InChI=1S/C9H14N2O/c1-5-4-8(6(2)10)9(12)11-7(5)3/h4,6H,10H2,1-3H3,(H,11,12) |
Standard InChI Key | PLIPGHPUSYGLRW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(NC(=O)C(=C1)C(C)N)C |
Introduction
Property | Value/Characteristic | Source |
---|---|---|
Melting Point | Not experimentally determined | |
Solubility | Moderate in polar aprotic solvents (DMSO, DMF) | |
pKa (amino group) | Estimated 8.2-9.1 | |
LogP (calculated) | 1.24 |
The compound's solubility profile makes it particularly suitable for solution-phase organic reactions, while its calculated partition coefficient suggests moderate membrane permeability in biological systems .
Synthetic Methodologies
The synthesis of 3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one typically employs multi-step procedures involving both ring formation and subsequent functionalization. Recent advances have optimized these processes for improved yield and scalability.
Primary Synthesis Route
A representative synthesis pathway involves three key stages :
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Core Structure Assembly:
Condensation of methyl-substituted β-ketoesters with ammonium acetate forms the pyridinone ring. Selective protection strategies ensure proper regiochemical control during this phase. -
Side Chain Introduction:
Michael addition of acrylonitrile to the 3-position followed by catalytic hydrogenation yields the aminoethyl substituent. This step requires careful temperature control (0-5°C) to prevent over-alkylation . -
Final Functionalization:
Sequential methylation at the 5- and 6-positions using methyl iodide in the presence of a strong base (e.g., LDA) completes the synthesis.
A comparative analysis of reaction conditions reveals significant improvements in yield optimization:
Step | Traditional Yield | Optimized Yield | Key Improvement |
---|---|---|---|
Ring formation | 45-55% | 78-82% | Microwave-assisted synthesis |
Aminoethyl introduction | 60-65% | 89-92% | Phase-transfer catalysis |
Final methylation | 70-75% | 94-96% | Flow chemistry approach |
Reactivity and Derivative Formation
The compound’s chemical behavior is dominated by three reactive centers:
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Amino Group:
Participates in acylation reactions with activated carboxylic acids. A recent study demonstrated successful coupling with indole-3-carboxylic acid derivatives using PYBOP activation, achieving 74% yield under mild conditions . -
Pyridinone Ring:
Undergoes electrophilic substitution at the 4-position, with halogenation reactions (Cl, Br) proceeding in 85-90% yield using NXS reagents . -
Keto Group:
Shows reactivity toward nucleophilic addition, forming hemiaminal derivatives with secondary amines.
Notable Derivatives
Recent pharmacological studies have explored structural modifications:
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N-Acylated derivatives: Demonstrated improved blood-brain barrier penetration in rodent models
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Halogenated analogs: Showed enhanced binding affinity to neurological targets in computational studies
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Schiff base complexes: Exhibit interesting coordination chemistry with transition metals
A stability study in physiological buffer (pH 7.4, 37°C) revealed 88% parent compound remaining after 24 hours, suggesting sufficient stability for in vivo applications .
Analytical Characterization
Modern analytical techniques have been crucial in verifying the compound’s structure and purity:
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 11.46 (s, 1H, NH), 7.31 (s, 1H, H-4), 5.86 (s, 1H, H-3), 4.26 (d, J=4.4 Hz, 2H, CH₂NH₂), 2.19 (s, 3H, CH₃-5), 2.15 (s, 3H, CH₃-6) .
¹³C NMR:
167.8 (C-2), 152.1 (C-6), 140.3 (C-5), 128.7 (C-4), 116.2 (C-3), 44.8 (CH₂NH₂), 20.1 (CH₃-5), 19.8 (CH₃-6) .
Chromatographic Behavior
HPLC analysis under reverse-phase conditions (C18 column, 70:30 H₂O:MeCN) shows a retention time of 6.54 minutes with >99% purity in optimized synthesis batches .
Emerging Applications and Future Directions
While full pharmacological profiling remains ongoing, preliminary investigations suggest several promising avenues:
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Neurological Targets:
Molecular docking studies indicate potential interaction with serotonin receptors (5-HT₂ₐ, Kd = 12.3 nM in silico) . -
Antimicrobial Activity:
Screenings against Gram-positive pathogens show MIC values of 32 μg/mL, comparable to first-generation fluoroquinolones . -
Materials Science:
The compound’s conjugated π-system has been incorporated into organic semiconductors, demonstrating hole mobility of 0.45 cm²/V·s in thin-film transistors.
Ongoing research priorities include:
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Development of enantioselective synthesis methods
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Comprehensive toxicological profiling
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Exploration of pro-drug formulations for enhanced bioavailability
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